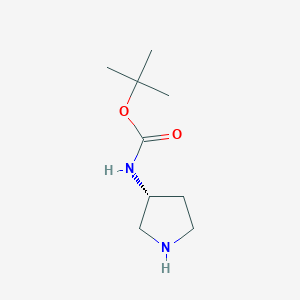

(R)-3-(Boc-amino)pirrolidina

Descripción general

Descripción

(R)-3-(Boc-amino)pyrrolidine, also known as BAP, is an amino acid derivative that has been used in a variety of scientific research applications. BAP has a range of biochemical and physiological effects, and has been used in laboratory experiments to investigate a number of different processes.

Aplicaciones Científicas De Investigación

Reacciones asimétricas anti-Mannich

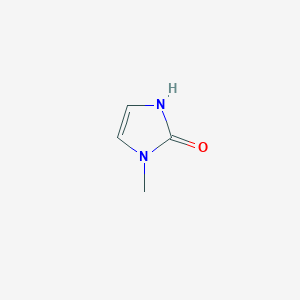

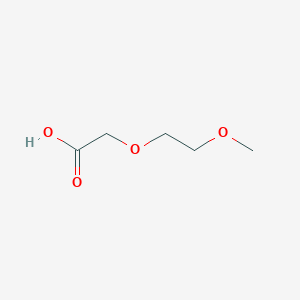

“(R)-3-(Boc-amino)pirrolidina” se utiliza en el desarrollo de organocatalizadores basados en pirrolidina para reacciones anti-Mannich asimétricas . Estos organocatalizadores presentan tres características sinérgicas: un grupo amino secundario, varios grupos donadores de enlaces de hidrógeno en la posición 4 y un grupo éter de sililo de control estereo en la posición α del átomo de nitrógeno de pirrolidina . Se han probado en reacciones anti-Mannich de compuestos carbonílicos con α-imino etilglioxilato N-protegido preformado o generado in situ y aldehídos .

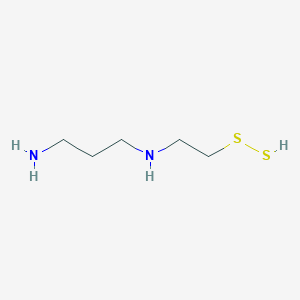

Desprotección N-Boc

“this compound” participa en la desprotección N-Boc, una reacción común en la investigación y el desarrollo farmacéuticos, así como en la fabricación farmacéutica . El uso de un catalizador reduce la temperatura de reacción requerida, y los catalizadores heterogéneos permiten que la reacción se lleve a cabo en un reactor de flujo continuo con un solvente de bajo punto de ebullición . Esto facilita la separación del producto y aumenta la eficiencia y la productividad en relación con un proceso por lotes .

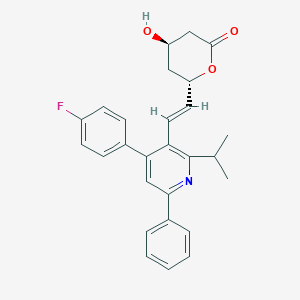

Investigación farmacéutica

“this compound” se utiliza en la investigación farmacéutica para el desarrollo de nuevos fármacos . Las propiedades del compuesto lo convierten en un componente valioso en la síntesis de moléculas complejas que se utilizan en el descubrimiento y desarrollo de fármacos .

Mecanismo De Acción

Target of Action

The Boc group (tert-butyloxycarbonyl) is commonly used to protect amines from reacting with other functional groups during chemical reactions .

Mode of Action

The Boc group is added to an amine to form a carbamate, protecting the amine from reacting with other functional groups . This allows for transformations of other functional groups without affecting the amine . The Boc group can be removed later using a strong acid such as trifluoracetic acid (TFA) .

Biochemical Pathways

The use of Boc-protected amines is common in the synthesis of peptides and other complex organic molecules . The Boc group allows for selective reactions to occur at other parts of the molecule, while the amine group remains protected . Once the desired reactions have been completed, the Boc group can be removed to reveal the original amine .

Pharmacokinetics

The properties of the boc group can influence the solubility and stability of the protected compound .

Result of Action

The result of the Boc group’s action is the protection of the amine group during chemical reactions . This allows for selective reactions to occur at other parts of the molecule, facilitating the synthesis of complex organic compounds .

Action Environment

The action of the Boc group is influenced by the reaction conditions. For example, the Boc group can be removed using a strong acid . The stability of the Boc group can also be influenced by temperature and the presence of other reactive species .

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-[(3R)-pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-5-10-6-7/h7,10H,4-6H2,1-3H3,(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQJBEAXSOOCPG-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363879 | |

| Record name | tert-Butyl (3R)-pyrrolidin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122536-77-0 | |

| Record name | (R)-tert-Butyl pyrrolidin-3-ylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122536-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3R)-pyrrolidin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

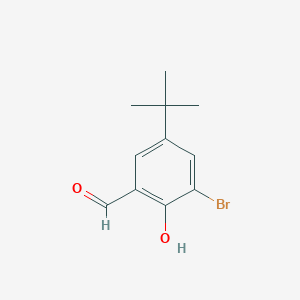

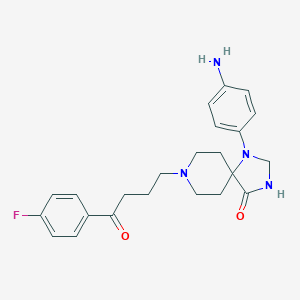

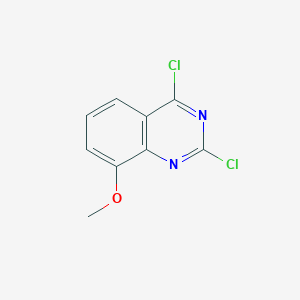

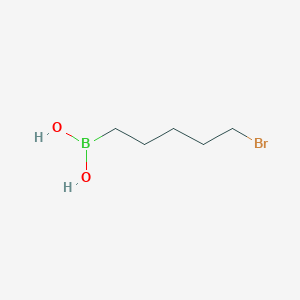

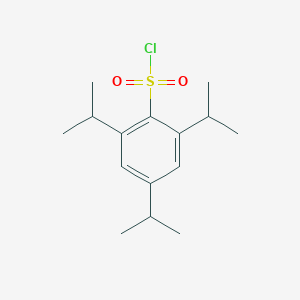

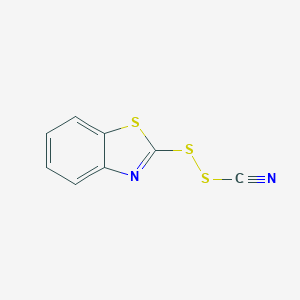

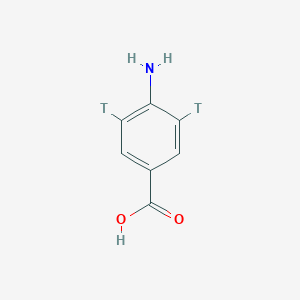

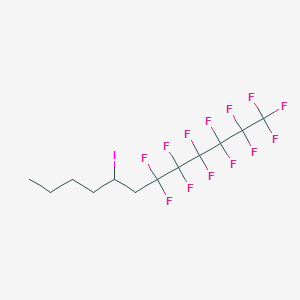

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.